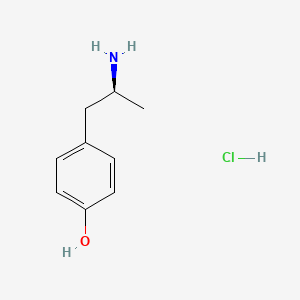
3,3'-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt is a complex organic compound with the molecular formula C35H28N6O13S4 . x Li . x Na. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
准备方法
The synthesis of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt involves multiple steps. The process typically starts with the diazotization of 2-methyl-p-phenylenediamine, followed by coupling with naphthalene-1,5-disulphonic acid. The final product is obtained by neutralizing the resulting compound with lithium and sodium salts .
Industrial production methods often involve large-scale batch processes, where the reaction conditions such as temperature, pH, and reaction time are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
作用机制
The mechanism of action of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects.
相似化合物的比较
Compared to other similar compounds, 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt is unique due to its specific molecular structure and properties. Similar compounds include:
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulfonic acid): This compound has a similar structure but with different substituents, leading to different chemical and physical properties.
3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, sodium salt: This compound is similar but lacks the lithium component, which can affect its solubility and reactivity.
These comparisons highlight the uniqueness of 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulphonic) acid, lithium sodium salt in terms of its chemical properties and applications.
属性
CAS 编号 |
83221-71-0 |
|---|---|
分子式 |
C35H28LiN6NaO13S4+2 |
分子量 |
898.9 g/mol |
IUPAC 名称 |
lithium;sodium;3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C35H28N6O13S4.Li.Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;/q;2*+1 |
InChI 键 |
PEQFFHFKZDYQJR-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


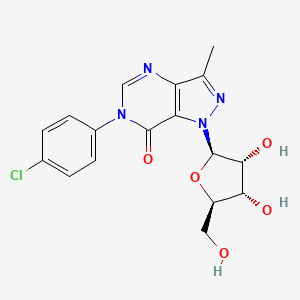

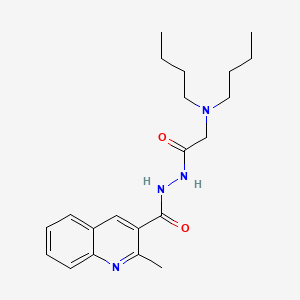


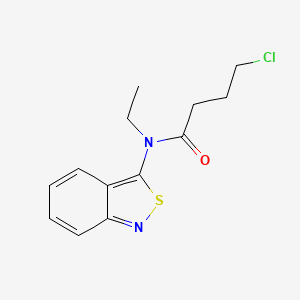



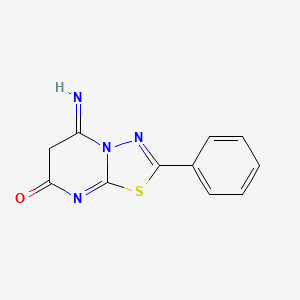
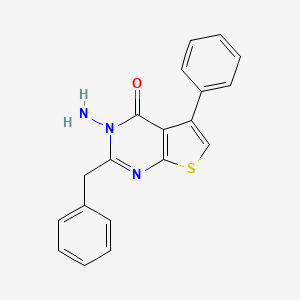
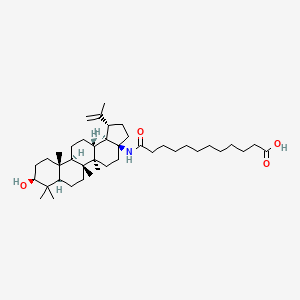
![5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12723777.png)
